![molecular formula C6H2BrClFNO B1383923 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde CAS No. 2090900-94-8](/img/structure/B1383923.png)
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Overview
Description
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a chemical compound with the CAS Number: 2090900-94-8 . It has a molecular weight of 238.44 and its IUPAC name is 5-bromo-2-chloro-3-fluoroisonicotinaldehyde . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is1S/C6H2BrClFNO/c7-4-1-10-6 (8)5 (9)3 (4)2-11/h1-2H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific reactions involving 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde are not detailed in the retrieved data, related compounds such as 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde has a molecular weight of 238.44 g/mol . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Pharmaceuticals
Halogenated pyridines are often used as molecular scaffolds for active pharmaceutical ingredients (APIs), including inhibitors of various receptors and enzymes .
Agriculture
These compounds can be starting materials for the synthesis of herbicides and insecticides .
Chemical Synthesis
They may be used in various chemical reactions, such as palladium-catalyzed amination or halogen-exchange reactions .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCOSWISHLTTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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